Butanedioic acid, 2-cyano-2,3-dimethyl-, diethyl ester, (R*,R*)- (9CI)
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Overview
Description
Butanedioic acid, 2-cyano-2,3-dimethyl-, diethyl ester, (R*,R*)- (9CI) is an organic compound with the molecular formula C₁₁H₁₇NO₄ and a molecular weight of 227.26 g/mol . This compound is also known by its synonym, Diethyl (2R,3R)-2-cyano-2,3-dimethylsuccinate . It is characterized by its unique structure, which includes a cyano group and two ester groups, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, 2-cyano-2,3-dimethyl-, diethyl ester, (R*,R*)- typically involves the esterification of the corresponding butanedioic acid derivative. One common method includes the reaction of 2-cyano-2,3-dimethylbutanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, 2-cyano-2,3-dimethyl-, diethyl ester, (R*,R*)- undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding butanedioic acid derivative.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether is commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under mild heating.
Major Products Formed
Hydrolysis: Yields 2-cyano-2,3-dimethylbutanedioic acid.
Reduction: Produces 2-amino-2,3-dimethylbutanedioic acid.
Substitution: Results in various substituted butanedioic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Butanedioic acid, 2-cyano-2,3-dimethyl-, diethyl ester, (R*,R*)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butanedioic acid, 2-cyano-2,3-dimethyl-, diethyl ester, (R*,R*)- involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis to release the active butanedioic acid derivative. These interactions can modulate biological pathways and enzyme activities, contributing to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- Butanedioic acid, 2-cyano-2,3-dimethyl-, diethyl ester, (R,S)-**: This is a stereoisomer of the (R*,R*)- compound, differing in the spatial arrangement of its substituents.
Butanedioic acid, 2,3-dihydroxy-, diethyl ester: Lacks the cyano group, resulting in different reactivity and applications.
Butanedioic acid, 2,3-bis(acetyloxy)-, dimethyl ester: Contains additional acetoxy groups, altering its chemical properties and uses.
Uniqueness
The presence of both cyano and ester groups in Butanedioic acid, 2-cyano-2,3-dimethyl-, diethyl ester, (R*,R*)- imparts unique reactivity, making it a valuable intermediate in organic synthesis. Its stereochemistry also plays a crucial role in its interactions and applications, distinguishing it from its isomers and other related compounds .
Properties
CAS No. |
152193-02-7 |
---|---|
Molecular Formula |
C11H17NO4 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
diethyl (2R,3R)-2-cyano-2,3-dimethylbutanedioate |
InChI |
InChI=1S/C11H17NO4/c1-5-15-9(13)8(3)11(4,7-12)10(14)16-6-2/h8H,5-6H2,1-4H3/t8-,11-/m0/s1 |
InChI Key |
GBHOITGWOMPVEV-KWQFWETISA-N |
Isomeric SMILES |
CCOC(=O)[C@H](C)[C@](C)(C#N)C(=O)OCC |
SMILES |
CCOC(=O)C(C)C(C)(C#N)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C(C)C(C)(C#N)C(=O)OCC |
Synonyms |
Butanedioic acid, 2-cyano-2,3-dimethyl-, diethyl ester, (R*,R*)- (9CI) |
Origin of Product |
United States |
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